3-Cyclopentyl-2-oxopropanoic acid
Description
Properties
IUPAC Name |
3-cyclopentyl-2-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(8(10)11)5-6-3-1-2-4-6/h6H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXXFKBPTNOORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Oxidative Coupling
A prominent method involves copper nitrate-mediated oxidative coupling, as detailed in recent research. Cyclopentanecarbaldehyde reacts with ethyl oxalate in the presence of Cu(NO₃)₂·3H₂O, followed by column chromatography purification (n-hexane/ethyl acetate = 5:1). This method achieves a 77% yield under reflux conditions (75°C, 9 hours). The reaction mechanism proceeds through α-keto acid intermediates, with the copper catalyst facilitating nitrile oxide formation and subsequent cyclization.
Key parameters:
- Catalyst loading: 20 mol% Cu(NO₃)₂·3H₂O
- Solvent system: Dioxane/water (1:1 v/v)
- Purification: Silica gel chromatography (petroleum ether/ethyl acetate)
Michael Addition-Hydrolysis Sequence
Patent CN103508890A discloses a two-step industrial synthesis:
- Michael Addition: Cyclopentanone reacts with morpholine and p-toluenesulfonic acid in toluene, followed by acrylate addition at 85°C to form 3-(2-oxocyclopentyl)-propionic ester (92% yield).
- Alkaline Hydrolysis: The ester undergoes saponification with aqueous NaOH (30%) in methanol/water (7:10 v/v) at 60–65°C, yielding the target acid in 90% yield.
Reaction equation:
$$
\text{Cyclopentanone} + \text{Acrylate} \xrightarrow[\text{p-TsOH}]{\text{Morpholine}} \text{Ester Intermediate} \xrightarrow[\text{NaOH}]{\text{Hydrolysis}} \text{3-Cyclopentyl-2-oxopropanoic Acid}
$$
Reaction Mechanism Analysis
Copper-Mediated Pathway
Michael Addition Mechanism
The patented method proceeds via:
- Enamine Formation: Cyclopentanone and morpholine condense to form a nucleophilic enamine.
- Acrylate Conjugation: The enamine attacks acrylate's β-carbon, forming a C–C bond.
- Hydrolysis: Basic conditions cleave the ester and morpholine moiety, yielding the carboxylic acid.
Process Optimization Strategies
Temperature Control
Solvent Systems
| Method | Solvent | Yield Impact |
|---|---|---|
| Copper-catalyzed | Dioxane/water | 77% |
| Michael addition | Toluene | 92% |
| Hydrolysis | Methanol/water | 90% |
Non-polar solvents (toluene) favor Michael addition by stabilizing the enamine intermediate, while polar aprotic solvents (dioxane) enhance copper catalyst activity.
Industrial-Scale Production
Continuous Flow Reactors
Patent CN103508890A implementation uses:
Waste Management
- Copper residues: <5 ppm achieved via activated carbon filtration.
- Morpholine recovery: 85% recycled through vacuum distillation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.37 (s, COOH), 2.96 (d, CH₂), 2.35 (m, cyclopentyl) |
| ¹³C NMR | δ 195.55 (C=O), 160.47 (COOH), 43.59 (cyclopentyl) |
| IR | 3407 cm⁻¹ (OH), 1732 cm⁻¹ (C=O) |
Challenges and Limitations
Byproduct Formation
Scalability Issues
- Grignard route: Limited by pyrophoric reagents in large batches.
- Copper catalyst: Cost-prohibitive at multi-kilogram scales.
Scientific Research Applications
3-Cyclopentyl-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation .
Comparison with Similar Compounds
3-Cyclopentylpropionic Acid (CAS 140-77-2)
3-Cyclohexylaminopropanesulfonic Acid
- Structure : Sulfonic acid with a cyclohexyl group and an amine substituent.
- Applications: Not explicitly stated, but sulfonic acids are often used as buffering agents or surfactants.
- Safety Measures :
- Key Difference : The sulfonic acid group confers high water solubility and acidity, contrasting with the ketone-carboxylic acid system of the target compound.
Hydroxy Propanoic Acid Derivatives (e.g., T5224)
- Structure : Complex derivatives with benzoyl, benzisoxazol, and hydroxy groups.
- Applications : Pharmaceutical research (e.g., T5224 is a documented compound in drug development) .
- Key Difference: Bulky aromatic substituents and ester linkages suggest specialized biological activity, unlike the simpler aliphatic structure of this compound.
(S)-2-Amino-3-cyclopentylpropanoic Acid (CAS 99295-82-6)
- Structure: Amino acid with a cyclopentyl group and stereochemical specificity.
- Applications : Likely used in peptide synthesis or as a chiral building block .
- Key Difference: The amino group enables integration into peptides, diverging from the ketone-carboxylic acid reactivity of the target compound.
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity: The ketone group in this compound may increase its susceptibility to nucleophilic attacks compared to 3-Cyclopentylpropionic acid, necessitating enhanced safety measures during handling.
- Solubility: Sulfonic acid analogs (e.g., 3-Cyclohexylaminopropanesulfonic acid) exhibit higher water solubility due to their strong acid groups, whereas the target compound’s solubility profile would depend on pH and solvent polarity.
- Pharmaceutical Potential: Hydroxy propanoic acid derivatives demonstrate that cyclopentyl groups can be integrated into bioactive molecules, suggesting possible medicinal applications for this compound with further study .
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